5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride

CAS No.: 2248352-52-3

Cat. No.: VC6447023

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2248352-52-3 |

|---|---|

| Molecular Formula | C7H9ClN2O2 |

| Molecular Weight | 188.61 |

| IUPAC Name | 5-amino-3-methylpyridine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H8N2O2.ClH/c1-4-2-5(8)3-9-6(4)7(10)11;/h2-3H,8H2,1H3,(H,10,11);1H |

| Standard InChI Key | IXOQQUKJOJVDKN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1C(=O)O)N.Cl |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

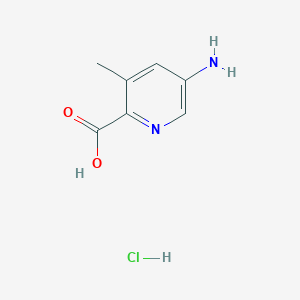

The core structure of 5-amino-3-methylpyridine-2-carboxylic acid hydrochloride consists of a pyridine ring substituted at the 2-, 3-, and 5-positions with a carboxylic acid group, a methyl group, and an amino group, respectively (Figure 1). The hydrochloride salt enhances stability and solubility, making the compound suitable for synthetic applications. Key structural descriptors include:

-

IUPAC Name: 5-amino-3-methylpyridine-2-carboxylic acid hydrochloride

-

SMILES: CC1=CC(=CN=C1C(=O)O)N.Cl

-

InChI Key: IXOQQUKJOJVDKN-UHFFFAOYSA-N

The planar pyridine ring facilitates π-π interactions, while the carboxylic acid and amino groups enable hydrogen bonding and salt formation, critical for intermolecular interactions in drug design.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.61 g/mol |

| CAS Number | 2248352-52-3 |

| Solubility | Data not publicly available |

| Stability | Stable under inert conditions |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-amino-3-methylpyridine-2-carboxylic acid hydrochloride involves multi-step reactions, typically beginning with the construction of the pyridine backbone. A generalized approach includes:

-

Pyridine Ring Formation: Cyclization of appropriate precursors (e.g., enamines or cyanopyridines) under catalytic conditions.

-

Functionalization: Introduction of the methyl group at the 3-position via alkylation or Friedel-Crafts reactions.

-

Amination: Direct amination at the 5-position using hydroxylamine or ammonia derivatives.

-

Carboxylic Acid Introduction: Oxidation of a methyl or hydroxymethyl group at the 2-position to a carboxylic acid.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Notably, the patent literature highlights analogous methods for related heterocycles. For example, the synthesis of 5-amino-3-methylpyrazole involves reacting 2,3-dichloropropene with hydrocyanic acid, followed by hydrazine treatment . While distinct, these methods underscore the importance of pH control and catalyst selection (e.g., monovalent copper salts) in optimizing yields for nitrogen-containing heterocycles .

Optimization Challenges

Key challenges in synthesizing 5-amino-3-methylpyridine-2-carboxylic acid hydrochloride include:

-

Regioselectivity: Ensuring precise substitution at the 2-, 3-, and 5-positions without side reactions.

-

Acid Sensitivity: The amino group may require protection (e.g., Fmoc) during carboxylic acid formation to prevent undesired protonation or decomposition .

-

Salt Stability: Hydrochloride formation must avoid excess acidity, which could degrade the pyridine ring.

Pharmaceutical Applications

Drug Discovery

The compound’s structural motifs align with pharmacophores common in kinase inhibitors and antimicrobial agents. For instance:

-

Peptidomimetics: The carboxylic acid and amino groups enable integration into peptide chains, mimicking natural substrates. A study on 5-amino-3-methyl-isoxazole-4-carboxylic acid demonstrated its utility in solid-phase peptide synthesis under ultrasonic agitation , suggesting analogous potential for the pyridine derivative.

-

Metal Coordination: The pyridine nitrogen and carboxylic acid may chelate metal ions, useful in designing metalloenzyme inhibitors.

Table 2: Comparative Bioactive Heterocycles

| Compound | Target Application | Reference |

|---|---|---|

| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | Peptidomimetics | |

| 5-Bromo-3-methylpyridine-2-carboxylic acid | Intermediate in drug synthesis |

Materials Science Applications

Coordination Polymers

The compound’s ability to act as a polydentate ligand enables the formation of coordination polymers with transition metals (e.g., Cu, Fe). Such materials exhibit potential in catalysis and gas storage.

Supramolecular Chemistry

Hydrogen bonding between the carboxylic acid and amino groups facilitates self-assembly into crystalline frameworks, which could be exploited in sensor design.

Future Directions

Research Priorities

-

Solubility Studies: Systematic investigation of solubility in polar aprotic solvents (e.g., DMF, DMSO) to improve synthetic utility.

-

Biological Screening: Evaluation of antimicrobial and anticancer activity in vitro.

-

Green Synthesis: Exploring catalytic methods to reduce reliance on hazardous reagents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume